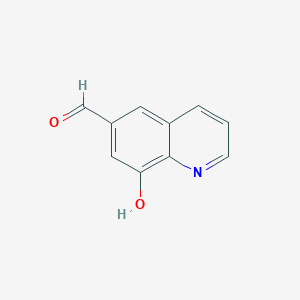
8-Hydroxyquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquinoline-6-carbaldehyde is an organic compound derived from the quinoline family. It features a hydroxyl group at the 8th position and an aldehyde group at the 6th position on the quinoline ring. This compound is known for its diverse chemical reactivity and significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-6-carbaldehyde typically involves the oxidation of 8-hydroxyquinoline derivatives. One common method is the oxidation of 2-methylquinolin-8-ol using selenium dioxide . Another approach involves the alkylation of substituted 8-hydroxyquinoline followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using suitable oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinoline N-oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated quinolines, alkylated quinolines.
Scientific Research Applications
8-Hydroxyquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxyquinoline-6-carbaldehyde involves its ability to chelate metal ions due to the presence of the hydroxyl and aldehyde groups. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . Additionally, the compound can form covalent adducts with proteins, leading to alterations in protein function and cellular pathways .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the aldehyde group but shares the hydroxyl group at the 8th position.
8-Hydroxyquinoline-2-carbaldehyde: Similar structure with the aldehyde group at the 2nd position.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 8-Hydroxyquinoline-6-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
8-hydroxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-2-1-3-11-10(8)9(13)5-7/h1-6,13H |
InChI Key |
ROMORGXJVYYQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl benzo[h]quinoline-2-carboxylate](/img/structure/B15220839.png)

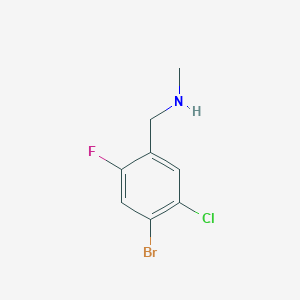
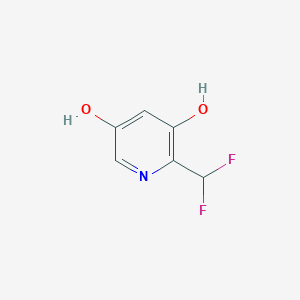
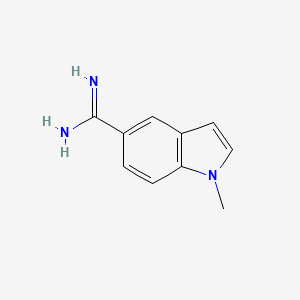

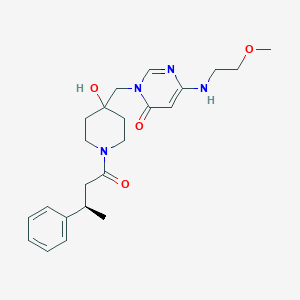
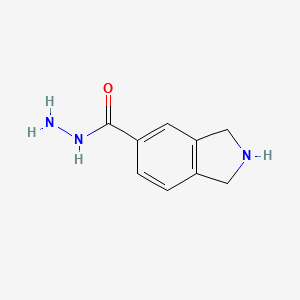

![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
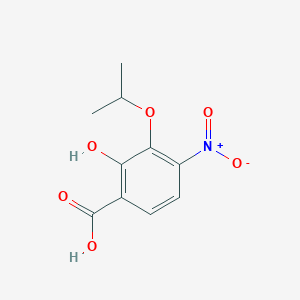
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
